(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1261234-05-2
VCID: VC8063800
InChI: InChI=1S/C10H15ClN4.ClH/c11-8-6-13-10(14-7-8)15-4-2-1-3-9(15)5-12;/h6-7,9H,1-5,12H2;1H
SMILES: C1CCN(C(C1)CN)C2=NC=C(C=N2)Cl.Cl
Molecular Formula: C10H16Cl2N4
Molecular Weight: 263.16 g/mol

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride

CAS No.: 1261234-05-2

Cat. No.: VC8063800

Molecular Formula: C10H16Cl2N4

Molecular Weight: 263.16 g/mol

* For research use only. Not for human or veterinary use.

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride - 1261234-05-2

Specification

CAS No. 1261234-05-2
Molecular Formula C10H16Cl2N4
Molecular Weight 263.16 g/mol
IUPAC Name [1-(5-chloropyrimidin-2-yl)piperidin-2-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C10H15ClN4.ClH/c11-8-6-13-10(14-7-8)15-4-2-1-3-9(15)5-12;/h6-7,9H,1-5,12H2;1H
Standard InChI Key PNDOAZWRDHLCGZ-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CN)C2=NC=C(C=N2)Cl.Cl
Canonical SMILES C1CCN(C(C1)CN)C2=NC=C(C=N2)Cl.Cl

Introduction

PropertyValueSource
Molecular formulaC₁₀H₁₆Cl₂N₄
Molecular weight263.17 g/mol
CAS number1261234-05-2
PubChem CID56973027 (parent compound)

Synthesis and Manufacturing

The synthesis of this compound involves multi-step reactions, often starting with pyrimidine derivatives or piperidine precursors.

Key Synthetic Pathways

  • Mitsunobu Reaction:

    • Coupling of 4-hydroxypiperidine with a pyrimidine derivative under Mitsunobu conditions (e.g., DIAD, PPh₃) .

    • Example: Reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 5-chloro-2-oxo-1,2-dihydropyridin-4-ol to form a protected intermediate .

  • Nucleophilic Aromatic Substitution:

    • Substitution of a leaving group (e.g., iodine) on the pyrimidine ring with a piperidine-derived amine .

    • Example: Coupling of 5-chloro-2-iodopyrimidine with a piperidine hydrochloride salt .

  • Salt Formation:

    • Treatment of the free base with HCl gas in anhydrous ethanol to yield the hydrochloride salt .

StepReagents/ConditionsYield (Example)Source
Mitsunobu couplingDIAD, PPh₃, DMF/THF55%
Pyrimidine couplingDIEA, DMF, 60°C, 4 h45%
HCl salt formationHCl gas, ethanol100%

Physical and Chemical Properties

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion; use PPE (gloves, goggles)
H315 (Skin irritation)Wash skin thoroughly after contact
H413 (Aquatic toxicity)Prevent environmental discharge

Biological Activity and Applications

Comparative Analysis with Analogues

CompoundStructural VariationBiological ActivitySource
(1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloridePyrrolidine ring (5-membered)GPR119 agonist, glucose regulation
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)pyridin-2(1H)-oneCyclopropyl linkerATP synthase inhibition (Mycobacterium tuberculosis)
(4-Chloropyrimidin-2-yl)cyclopropylamineCyclopropyl-pyrimidineAntimicrobial studies

Research Findings and Data

In Vitro and In Vivo Studies

  • GPR119 activation: Compounds with similar structures induce glucose-dependent insulin secretion and improve blood glucose levels .

  • Metabolic stability: The chloro substituent on pyrimidine enhances metabolic stability compared to fluoro or methyl groups .

ParameterValue (Example)Source
GPR119 EC₅₀ (agonism)5 nM (analog)
hERG liabilityLow (analog)
Microsomal stabilityHigh (mouse/human)

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